molecular formula C13H22O4 B8411230 3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

3-n-Propylcyclobutane-1,1-dicarboxylic acid diethyl ester

Cat. No. B8411230
M. Wt: 242.31 g/mol
InChI Key: WCKGAODZDQIZEX-UHFFFAOYSA-N
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Patent
US04275075

Procedure details

A solution of 3-n-propylcyclobutane-1,1-dicarboxylic acid diethyl ester (100 g., 0.413 mol, prepared as described in Reference Example 2) in benzene (200 ml.) was treated with sodium hydroxide (320 g., 8.00 mol) in water (400 mol.) for 20 hours at room temperature. The reaction mixture was acidified with 6 N hydrochloric acid and extracted with diethyl ether (3×400 ml.). After concentration of the extracts under reduced pressure, the resulting crude solid was recrystallized from chloroform to give the title compound in quantitative yield, having the following physical characteristics:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
400 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([C:13]([O:15]CC)=[O:14])[CH2:9][CH:8]([CH2:10][CH2:11][CH3:12])[CH2:7]1)=[O:5])C.[OH-].[Na+].O.Cl>C1C=CC=CC=1>[CH2:10]([CH:8]1[CH2:9][C:6]([C:13]([OH:15])=[O:14])([C:4]([OH:5])=[O:3])[CH2:7]1)[CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC(C1)CCC)C(=O)OCC
Name
Quantity
320 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mol
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×400 ml.)
CUSTOM
Type
CUSTOM
Details
After concentration of the extracts under reduced pressure, the resulting crude solid was recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(C1)(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.